(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butoxy and methoxy substituted phenyl group, a morpholine ring, and a thiazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the morpholine ring and the phenyl group with butoxy and methoxy substitutions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted phenyl derivatives.
Scientific Research Applications
(5E)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Ringer’s Lactate Solution: Although not structurally similar, it is used in similar research contexts for its chemical properties.
Uniqueness
The uniqueness of (5E)-5-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H24N2O4S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
(5E)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H24N2O4S/c1-3-4-9-25-15-6-5-14(12-16(15)23-2)13-17-18(22)20-19(26-17)21-7-10-24-11-8-21/h5-6,12-13H,3-4,7-11H2,1-2H3/b17-13+ |
InChI Key |
GSEYKXDWXDBGTN-GHRIWEEISA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OC |
Origin of Product |
United States |
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